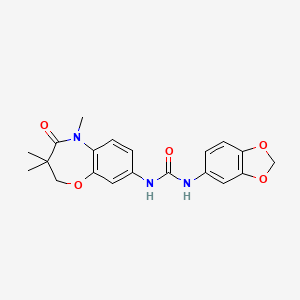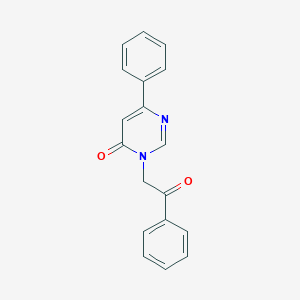
6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
描述
“6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a quinazoline derivative . Quinazoline derivatives are a type of nitrogen-containing heterocyclic compounds . They have drawn attention due to their significant biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis pathway for “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would include a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring . This core would be substituted with a chlorine atom and a methyl group .Chemical Reactions Analysis
Quinazoline derivatives can participate in a variety of chemical reactions, depending on the substituents present on the quinazoline core . The specific reactions that “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would depend on its exact structure. For example, a similar compound, “6-chloro-3,8-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione”, is a powder at room temperature .作用机制
Target of Action
6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione primarily targets specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other vital cellular processes .
Mode of Action
The compound interacts with its targets by binding to the active site of the enzyme or receptor, thereby inhibiting or modulating its activity. This binding can lead to conformational changes in the target protein, altering its function and downstream signaling .
Biochemical Pathways
By inhibiting or modulating the activity of its primary targets, 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione affects several biochemical pathways. These pathways often include MAPK/ERK and PI3K/AKT signaling cascades, which are critical for cell growth and survival. The disruption of these pathways can lead to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The pharmacokinetics of 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is typically absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione results in the inhibition of cell proliferation and induction of apoptosis . This leads to a reduction in tumor growth and potentially other therapeutic effects, depending on the specific disease context .
Action Environment
The efficacy and stability of 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, acidic or basic conditions can affect the compound’s stability, while interactions with other drugs can alter its pharmacokinetic profile .
安全和危害
The safety and hazards associated with “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” would depend on its exact structure and properties. For instance, “6-chloro-3,8-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” has been associated with certain hazards, including being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .
未来方向
The future directions for research on “6-chloro-3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” and similar compounds would likely involve further exploration of their synthesis, properties, and biological activities. Given the wide range of activities exhibited by quinazoline derivatives, these compounds could have potential applications in various fields, including medicine and biology .
属性
IUPAC Name |
6-chloro-3-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIWQURLFCAYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307725 | |
| Record name | NSC194821 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-chloro-1,2,3,4-tetrahydro-2,4-dioxoquinazoline | |
CAS RN |
15949-47-0 | |
| Record name | NSC194821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC194821 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)




![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)


![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(4-methoxyphenyl)urea](/img/structure/B6574806.png)
![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)


![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)
